4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid
Overview
Description
“4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid” is a chemical compound with the CAS number 106270-31-9 . It has several synonyms, including “3-{N-[4-(ethoxycarbonyl)phenyl]carbamoyl}propanoic acid”, “Bernsteinsaeure-mono-<4-aethoxycarbonyl-anilid>”, and "N-(4-ethoxycarbonyl-phenyl)-succinamic acid" .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources .Scientific Research Applications
Synthesis and Characterization
4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid derivatives are synthesized and characterized through various techniques, providing a foundation for exploring their biological and physical properties. For instance, the synthesis of related compounds, characterization through spectroscopic methods, and structural analysis via crystallography have been reported, indicating their utility as building blocks in the synthesis of biologically active compounds and for studying interactions with DNA and proteins (Sirajuddin et al., 2015), (Tolstoluzhsky et al., 2008).
Biological Activities
Research into the biological activities of this compound derivatives shows promising results in areas such as anticancer, antimicrobial, and antioxidant activities. Studies demonstrate their potential as antitumor agents, the efficacy in DNA interaction suggesting intercalative binding modes, and significant antioxidant properties comparable to standard antioxidants (Zayed et al., 2019), (El-Hashash et al., 2015).
Antimicrobial and Antitumor Applications
Derivatives of this compound have been synthesized for the purpose of evaluating their antimicrobial and antitumor potential. These studies highlight the compound's utility in creating heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial effects and potential for novel cancer treatments (El-Hashash et al., 2014).
Chemical Reactivity and Synthesis of Heterocyclic Compounds
The reactivity of this compound in the synthesis of a variety of heterocyclic compounds has been explored, demonstrating its versatility as a precursor in organic synthesis. This includes the preparation of novel heterocyclic structures with potential pharmaceutical applications, showcasing the compound's importance in medicinal chemistry (Salem et al., 2014).
Antioxidant Activity Analysis
The antioxidant activity of derivatives of this compound has been analyzed using quantum-chemistry descriptors and molecular docking. These studies provide insight into the molecular mechanisms underlying their antioxidant properties, offering a basis for the development of novel antioxidants (Ardjani & Mekelleche, 2016).
Hemostatic Activity Research
Investigations into the hemostatic activity of this compound derivatives have identified compounds with significant effects on blood coagulation. This highlights the potential therapeutic value of these compounds in managing bleeding disorders (Pulina et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHXVUXXQIGFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308075 | |
Record name | 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200126-82-5 | |
Record name | 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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